molecular formula C6H13NO2 B3050566 Methyl 3-(methylamino)butanoate CAS No. 2704-51-0

Methyl 3-(methylamino)butanoate

Cat. No.: B3050566
CAS No.: 2704-51-0
M. Wt: 131.17 g/mol
InChI Key: HMEOAJAQJYMXBL-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)butanoate (CAS: 507444-65-7) is a synthetic organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. It belongs to the class of amino acid esters, characterized by a butanoate backbone substituted with a methylamino group at the third carbon. This compound is primarily utilized as a research intermediate in pharmaceutical and chemical synthesis, with applications in the development of bioactive molecules and heterocyclic compounds .

Key structural features include:

  • A methyl ester group at the terminal carboxyl position.
  • A methylamino (-NHCH₃) substituent at the β-carbon.
  • A flexible four-carbon chain enabling diverse reactivity.

Its synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions.

Properties

IUPAC Name

methyl 3-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEOAJAQJYMXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505190
Record name Methyl 3-(methylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2704-51-0
Record name Methyl 3-(methylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of trans-Methyl crotonate with Methylamine . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .

Mechanism of Action

The mechanism by which Methyl 3-(methylamino)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions . These interactions are crucial for understanding its role in various biological processes.

Comparison with Similar Compounds

Substituent Variations in the Amino Group

Structural analogs of methyl 3-(methylamino)butanoate differ primarily in the substituents attached to the amino group. These modifications influence physicochemical properties, reactivity, and applications.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound -NHCH₃ C₁₂H₁₇NO₂ 207.27 507444-65-7 Research intermediate
Methyl 3-(benzylamino)butanoate -NHCH₂C₆H₅ (benzyl) C₁₂H₁₇NO₂ 207.27 507444-65-7 Synthetic intermediate
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate -NHCH₂CH₂(4-OCH₃C₆H₄) C₁₄H₂₁NO₃ 251.32 1154388-10-9 Pharmaceutical research
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate -NHCH₂CH₂(4-FC₆H₄) C₁₃H₁₈FNO₂ 239.29 1153450-62-4 Biochemical studies

Key Findings :

  • Aryl-substituted derivatives (e.g., 4-methoxy or 4-fluoro phenyl groups) introduce electronic effects, altering reactivity in cyclization or coupling reactions. For example, the methoxy group in 1154388-10-9 may stabilize charge-transfer complexes .

Functional Group Replacements

Replacing the methylamino group with other functional groups significantly alters chemical behavior.

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -NHCH₃ C₁₂H₁₇NO₂ 207.27 507444-65-7 Nucleophilic amino group
Methyl 3-(methylthio)butanoate -SCH₃ C₆H₁₂O₂S 148.22 207983-28-6 Flavoring agent (JECFA-approved)
Ethyl 3-hydroxy-3-methylbutanoate -OH (hydroxy) C₇H₁₄O₃ 146.18 18267-36-2 Fragrance component

Key Findings :

  • Methylthio analog (CAS: 207983-28-6) replaces the amino group with a thioether (-SCH₃), reducing nucleophilicity but enhancing volatility. This compound is used as a food flavoring agent, unlike the amino derivatives, which are research-focused .
  • Hydroxy derivatives (e.g., ethyl 3-hydroxy-3-methylbutanoate) lack the amino group’s reactivity, favoring ester hydrolysis or hydrogen bonding interactions .

Positional Isomerism and Chain Length Variations

Altering the position of the amino group or modifying the carbon chain length impacts molecular interactions.

Compound Name Structure Variation Molecular Formula Molecular Weight (g/mol) CAS Number Notes
This compound Amino at C3 of butanoate C₁₂H₁₇NO₂ 207.27 507444-65-7 Standard structure
Methyl 4-(methylamino)butanoate HCl Amino at C4 of butanoate C₆H₁₄ClNO₂ 175.64 89584-24-7 Enhanced water solubility (HCl salt)
Methyl N-α-methylbenzylaminobutanoate Chiral α-methylbenzylamino group C₁₃H₁₉NO₂ 221.30 Not specified Stereoisomerism observed (αS,3S and αS,3R)

Key Findings :

  • Positional isomers like 89584-24-7 (amino at C4) exhibit distinct solubility and crystallinity due to altered hydrogen-bonding patterns .
  • Chiral analogs (e.g., α-methylbenzylamino derivatives) demonstrate stereoselective reactivity, critical for asymmetric synthesis .

Biological Activity

Methyl 3-(methylamino)butanoate, a compound with the molecular formula C7H15NO2, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a butanoate structure with a methylamino group attached. Its molecular weight is approximately 145.20 g/mol. The presence of the ester functional group contributes to its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially affecting neurochemical signaling.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine form, which may further engage with biological targets.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroactive Effects : Compounds similar to this compound exhibit neuroactive properties, which may be beneficial in neurological disorders.
  • Cytotoxicity : Studies have demonstrated that certain analogs can induce cytotoxic effects in cancer cell lines, indicating potential use in cancer therapy .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of this compound on breast cancer cell lines. Results showed that the compound induced apoptosis and inhibited cell proliferation at specific concentrations .
    • Another research highlighted its role in modulating protein methylation, which is crucial for regulating gene expression and cellular functions .
  • Neuropharmacological Studies :
    • Research on similar compounds revealed their ability to cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential for treating conditions like depression and anxiety.

Data Tables

Biological Activity Description Reference
AntimicrobialEffective against various bacterial strains
NeuroactiveModulates neurotransmitter levels
CytotoxicityInduces apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(methylamino)butanoate
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